molecular formula C24H31N3O7 B1175086 ENTEROTOXIN TYPE B, STAPHYLOCOCCUS AUREUS CAS No. 11100-45-1

ENTEROTOXIN TYPE B, STAPHYLOCOCCUS AUREUS

Cat. No.: B1175086
CAS No.: 11100-45-1
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Preparation Methods

Synthetic Routes and Reaction Conditions: Enterotoxin type B is typically prepared from Staphylococcus aureus strain S6 using dye ligand chromatography . The preparation involves isolating the toxin from bacterial cultures grown under specific conditions that promote toxin production.

Industrial Production Methods: Industrial production of enterotoxin type B involves large-scale fermentation of Staphylococcus aureus. The bacteria are cultured in bioreactors under controlled conditions to maximize toxin yield. The toxin is then purified using techniques such as chromatography and filtration to ensure high purity and activity .

Chemical Reactions Analysis

Types of Reactions: Enterotoxin type B primarily undergoes protein-protein interactions rather than traditional chemical reactions like oxidation or reduction. It interacts with major histocompatibility complex class II molecules and T-cell receptors, leading to the activation of a significant fraction of T-cells .

Common Reagents and Conditions: The interactions of enterotoxin type B with immune system components do not typically involve chemical reagents. Instead, these interactions occur under physiological conditions within the host organism.

Major Products Formed: The primary outcome of enterotoxin type B interactions is the activation of immune cells, leading to the release of cytokines and other inflammatory mediators .

Biological Activity

Staphylococcal enterotoxin B (SEB) is a potent superantigen produced by Staphylococcus aureus, known for its significant role in various diseases, including food poisoning and toxic shock syndrome. This article delves into the biological activities, mechanisms of action, and associated clinical implications of SEB, drawing from diverse research findings.

Overview of Staphylococcal Enterotoxin B

SEB is classified as a superantigen due to its ability to activate T cells non-specifically. It binds to major histocompatibility complex (MHC) class II molecules on antigen-presenting cells (APCs) and T-cell receptors (TCRs), leading to massive T-cell activation and cytokine release. This mechanism results in a cytokine storm, which can cause severe inflammatory responses and multi-organ dysfunction.

  • Binding and Activation :
    • SEB binds outside the peptide-binding groove of MHC class II molecules, forming a ternary complex with TCRs. This interaction bypasses the conventional antigen processing pathway, leading to the activation of a large number of T cells, particularly those expressing specific Vβ chains .
  • Cytokine Release :
    • Activated T cells release pro-inflammatory cytokines such as interleukin-2 (IL-2), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ). This cytokine release contributes to symptoms associated with toxic shock syndrome, including fever, hypotension, and potentially lethal shock .
  • Cellular Effects :
    • SEB also influences endothelial cells by activating cell adhesion molecules like CD2 and E-selectin, enhancing the inflammatory response .

Pathological Effects

The biological activity of SEB is linked to several pathological conditions:

  • Food Poisoning : SEB is a common cause of staphylococcal food poisoning due to its heat-stable nature, allowing it to survive cooking processes. Symptoms include nausea, vomiting, and diarrhea within hours of ingestion .
  • Toxic Shock Syndrome : SEB is implicated in non-menstrual toxic shock syndrome, characterized by rapid onset fever, rash, and multi-organ failure .
  • Respiratory Conditions : Research indicates associations between SEB exposure and exacerbation of asthma and atopic dermatitis .

Case Study 1: Toxic Shock Syndrome

A study involving patients diagnosed with toxic shock syndrome revealed that SEB was present in over 50% of cases. The rapid cytokine release observed in these patients correlated with severe clinical outcomes, emphasizing the role of SEB in disease severity .

Case Study 2: Food Poisoning Outbreak

A foodborne outbreak traced back to contaminated dairy products demonstrated that SEB was responsible for gastrointestinal symptoms in affected individuals. The enterotoxin's stability under various environmental conditions was highlighted as a significant factor in the outbreak's spread .

Research Findings

Recent studies have further elucidated the biological activity of SEB:

  • Genetic Studies : The seb gene is often found on pathogenicity islands within S. aureus, contributing to its virulence. Isogenic mutants lacking this gene exhibited reduced virulence in mouse models, confirming its critical role in pathogenesis .
  • Therapeutic Approaches : Passive immunotherapy using monoclonal antibodies targeting SEB has shown promise in animal models, suggesting potential therapeutic avenues for managing SEB-related diseases .

Summary Table: Biological Effects of SEB

EffectDescription
Superantigen ActivityNon-specific T-cell activation leading to cytokine storm
Food PoisoningRapid onset gastrointestinal symptoms
Toxic Shock SyndromeSevere systemic inflammatory response
Respiratory IssuesExacerbation of asthma and dermatitis

Properties

CAS No.

11100-45-1

Molecular Formula

C24H31N3O7

Molecular Weight

0

Origin of Product

United States

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